methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer activity.
Benzodioxole derivatives: Known for their COX inhibitory and cytotoxic properties.
Uniqueness
METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-METHYL-5-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C24H21N3O6 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C24H21N3O6/c1-13-8-18-20(23(28)27(13)11-14-5-6-16-17(9-14)32-12-31-16)19(15-4-3-7-26-10-15)21(22(25)33-18)24(29)30-2/h3-10,19H,11-12,25H2,1-2H3 |
InChI Key |
AAAKNWZKGIPFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CN=CC=C3)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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